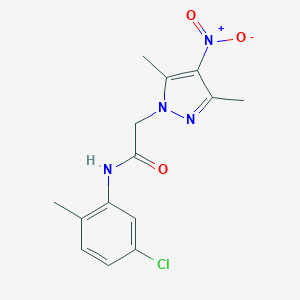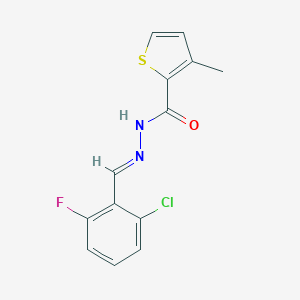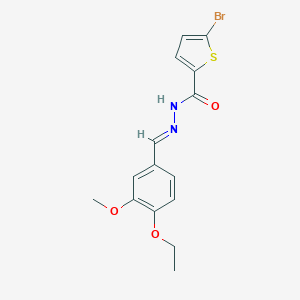![molecular formula C15H11FN4O4 B451132 N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451132.png)
N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: is a complex organic compound that features a fluorophenyl group, a nitro-pyrazolyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorophenyl derivative, followed by the introduction of the nitro-pyrazolyl group through nitration and subsequent pyrazole formation. The final step involves the formation of the furamide moiety through amide bond formation under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino derivative.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- N-(4-fluorophenyl)-2-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)hydrazinecarbothioamide
- 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
Uniqueness: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, while the nitro-pyrazolyl group provides potential sites for further chemical modification.
Properties
Molecular Formula |
C15H11FN4O4 |
|---|---|
Molecular Weight |
330.27g/mol |
IUPAC Name |
N-(3-fluorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11FN4O4/c16-10-2-1-3-11(6-10)18-15(21)14-5-4-13(24-14)9-19-8-12(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
InChI Key |
KANLPVAKTDEWTO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
solubility |
49.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B451050.png)

![2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE](/img/structure/B451052.png)
![N-{3-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B451053.png)


![Methyl 5-(anilinocarbonyl)-4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451060.png)
![4-(4-Tert-butylphenyl)-5-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide](/img/structure/B451064.png)

![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B451067.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B451068.png)
![3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B451070.png)
![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451071.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B451072.png)
